5-Chlorocytidine 5-Chlorocytidine
Brand Name: Vulcanchem
CAS No.: 25130-29-4
VCID: VC0017013
InChI: InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
SMILES: C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl
Molecular Formula: C₉H₁₂ClN₃O₅
Molecular Weight: 277.66

5-Chlorocytidine

CAS No.: 25130-29-4

Cat. No.: VC0017013

Molecular Formula: C₉H₁₂ClN₃O₅

Molecular Weight: 277.66

* For research use only. Not for human or veterinary use.

5-Chlorocytidine - 25130-29-4

Specification

CAS No. 25130-29-4
Molecular Formula C₉H₁₂ClN₃O₅
Molecular Weight 277.66
IUPAC Name 4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
SMILES C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl

Introduction

Chemical Properties and Structure

5-Chlorocytidine is a chlorinated nucleoside with distinct chemical and physical characteristics that define its behavior in biological systems. Understanding these properties provides the foundation for investigating its mechanisms of action.

Basic Chemical Information

5-Chlorocytidine is characterized by specific chemical identifiers and structural features that distinguish it from other nucleosides. The compound has a molecular formula of C9H12ClN3O5 with a molecular weight of 277.66 g/mol. It is registered under CAS number 25130-29-4 and has the IUPAC name 4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one . The chemical structure consists of a modified cytosine base (with a chlorine atom at the 5-position) attached to a ribose sugar moiety.

Physical Properties

The physical characteristics of 5-Chlorocytidine affect its handling, storage, and application in research settings. It appears as a white to pale beige solid with a melting point of 200-202°C . The compound is hygroscopic, requiring careful handling to prevent moisture absorption. For research purposes, 5-Chlorocytidine is typically stored at -20°C under an inert atmosphere to maintain stability . The compound exhibits limited solubility in common solvents, being slightly soluble in DMSO and methanol (with sonication required for the latter) .

Structural Comparison Table

The following table presents a comparison between 5-Chlorocytidine and related nucleosides:

Property5-ChlorocytidineStandard Cytidine5-Chlorocytosine
Molecular FormulaC9H12ClN3O5C9H13N3O5C4H4ClN3O
Molecular Weight277.66 g/mol243.22 g/mol145.55 g/mol
ModificationChlorine at 5-positionNoneChlorine at 5-position
StructureChlorinated cytosine + riboseCytosine + riboseChlorinated cytosine base
Melting Point200-202°C212-213°CNot specified in sources
SolubilitySlightly soluble in DMSO, methanolWater solubleNot specified in sources

Biological Significance and Functions

5-Chlorocytidine plays several important roles in cellular processes and has been implicated in both normal physiological functions and pathological conditions.

Physiological Roles

5-Chlorocytidine is a naturally occurring nucleoside that participates in fundamental cellular processes. It plays a significant role in various biochemical and physiological mechanisms, including DNA replication, transcription, and translation. The compound contributes to the regulation of gene expression and the control of cell growth and differentiation. Additionally, 5-Chlorocytidine has been observed to exhibit responsive behavior to environmental stimuli, further influencing gene expression regulation.

Mechanisms of Action and Mutagenic Properties

The biochemical mechanisms through which 5-Chlorocytidine functions and potentially contributes to mutagenesis are of significant interest to researchers investigating inflammation-associated diseases.

Incorporation into DNA

One of the primary mechanisms through which 5-Chlorocytidine may exert biological effects is through its incorporation into DNA. Research has shown that the triphosphate form, 5-chloro-2′-deoxycytidine-5′-triphosphate (CldCTP), can be introduced into cells and incorporated into genomic DNA . This incorporation process potentially allows the compound to influence DNA structure and function, with implications for gene expression and genomic stability.

Studies have demonstrated that exogenous nucleotides, including modified variants like 5-Chlorocytidine, can be electroporated into living cells . Once inside the cell, these modified nucleotides can be incorporated into the genomic DNA during replication or repair processes. This incorporation mechanism represents a potential pathway through which 5-Chlorocytidine could exert lasting effects on cellular function and genomic integrity.

Molecular Basis for Mutagenicity

X-ray crystallographic studies have provided insights into the molecular mechanisms underlying the mutagenicity of chlorinated cytosine compounds. Research involving human polymerase β replicating across a 5-chlorocytosine-containing template revealed that the chlorine substituent can be accommodated in the template major groove . This accommodation enables a unique interaction between the chlorinated cytosine and incoming dATP, facilitating mutagenic lesion bypass . This structural explanation helps elucidate how chlorinated cytosine derivatives can lead to the observed C→T transitions.

Experimental Studies and Research Findings

Experimental investigations have provided valuable insights into the properties and effects of 5-Chlorocytidine and its derivatives. These studies contribute to our understanding of how these compounds interact with biological systems.

Cell Culture Studies

Cell culture experiments have been instrumental in elucidating the effects of chlorinated cytidine derivatives on cellular function and genomic integrity. In studies with mouse embryonic fibroblasts (MEFs), treatment with 5-chloro-2′-deoxycytidine (5CldC) at concentrations ranging from 0 to 1 mM resulted in dose-dependent effects on cell growth and viability . After 72 hours of exposure to 0.3 mM 5CldC, approximately 60-70% of cells remained viable compared to untreated controls .

Interestingly, the dose-dependent effect of 5CldC on cell growth and viability was observed to plateau at concentrations greater than 0.3 mM, indicating a mild toxic effect on the cells rather than severe cytotoxicity . This finding suggests that chlorinated cytidine derivatives may exert their biological effects without causing immediate cell death, potentially allowing for the accumulation of genomic alterations over time.

Mutagenesis Assays

Experimental assays designed to measure mutagenesis have revealed significant findings regarding the mutagenic potential of chlorinated cytidine derivatives. In E. coli, supplementation of growth media with 5CldC led to mutant fractions that were approximately two orders of magnitude higher compared to background levels or control treatments . These results provide strong evidence for the mutagenic capabilities of these compounds in bacterial systems.

Similar mutagenic effects have been observed in mammalian cells. High-resolution sequencing of genomic DNA collected from MEFs treated with 5CldC revealed a distinctive mutational pattern dominated by CG→TA transitions, alongside a minority of TA→CG transitions . This unique mutational signature may serve as a biomarker for chlorinated cytosine-induced genomic damage.

Relationship to Inflammation and Cancer

The connection between chlorinated cytosine derivatives, inflammation, and cancer development represents an important area of research with potential implications for understanding disease progression and developing therapeutic interventions.

Connection to Carcinogenesis

The relationship between inflammation, chlorinated cytosine derivatives, and cancer development has been a subject of significant research interest. The mutagenic properties of these compounds, particularly their ability to induce C→T transitions, provide a potential mechanistic link between chronic inflammation and carcinogenesis .

C→T transitions have been observed at substantial levels in tissues under inflammatory stress and in the genomes of many inflammation-associated cancers . This correlation supports the hypothesis that chlorinated cytosine derivatives may contribute to the mutational burden in inflamed tissues, potentially driving malignant transformation. The observation that cells in inflamed tissues experience both increased levels of chlorination damage and elevated rates of replication further strengthens this connection .

Comparison with Related Compounds

Understanding the similarities and differences between 5-Chlorocytidine and related compounds provides valuable context for interpreting research findings and identifying potential applications.

Comparison with 5-Chlorocytosine

5-Chlorocytosine is a closely related compound that has been studied more extensively than 5-Chlorocytidine. Both compounds contain a chlorine substituent at the 5-position of the cytosine base, but 5-Chlorocytidine additionally includes a ribose sugar moiety. This structural difference affects the compounds' biological properties and applications.

5-Chlorocytosine has been well-characterized for its mutagenic properties, particularly its ability to induce C→T transitions in DNA. These mutations are common in inflammation-driven cancers, establishing a potential link between chlorination damage and carcinogenesis. In contrast, detailed mutagenic studies specifically on 5-Chlorocytidine are lacking, though research on its derivatives suggests similar mutagenic potential .

Both compounds have been implicated in inflammation-related processes, with 5-Chlorocytosine serving as a biomarker that appears in the DNA of inflamed tissues . The appearance of these chlorinated compounds in genomic DNA has been linked to inflammatory processes involving immune-cell-derived hypochlorous acid .

Relationship to 5-Chloro-2′-deoxycytidine

5-Chloro-2′-deoxycytidine (5CldC) is another closely related compound that has been the subject of significant research. This compound differs from 5-Chlorocytidine in that it contains a deoxyribose sugar rather than a ribose sugar. This structural difference has important implications for the compound's incorporation into DNA.

Research has shown that 5CldC is potently mutagenic in both E. coli and mouse embryonic fibroblasts, indicating that it can enter cells and likely be erroneously incorporated into the genome from the nucleotide pool . High-resolution sequencing of DNA from treated cells has revealed a distinctive mutational pattern dominated by CG→TA transitions .

The mutagenic properties of 5CldC provide insights into the potential mechanisms through which chlorinated cytidine derivatives may contribute to genomic instability and disease progression. The observed mutational signature resembles certain human mutational signatures, suggesting potential relevance to human disease processes .

Comparison with Methylated Cytosine Derivatives

Methylated cytosine derivatives, particularly 5-methylcytosine and its nucleoside form 5-methylcytidine, represent another important class of modified cytosine compounds. These methylated derivatives play critical roles in epigenetic regulation, particularly in the control of gene expression through DNA methylation.

Research has shown that chlorinated cytosine derivatives can mimic methylated cytosines in certain contexts. 5-Chlorocytosine has been shown to mimic 5-methylcytosine in directing the binding of methylation-sensitive DNA-binding proteins . This molecular mimicry suggests that chlorinated cytosine derivatives may influence epigenetic regulation by affecting DNA methylation patterns.

Experimental studies have demonstrated similarities in the effects of chlorinated and methylated cytidine derivatives on gene expression. Both 5-methyl-2′-deoxycytidine-5′-triphosphate (MedCTP) and 5-chloro-2′-deoxycytidine-5′-triphosphate (CldCTP) have been shown to silence gene expression when incorporated into genomic DNA . These findings suggest potential overlapping mechanisms of action between these two classes of modified cytosine compounds.

Applications and Future Research Directions

The unique properties and biological effects of 5-Chlorocytidine and its derivatives suggest potential applications in research and medicine, while also highlighting important directions for future investigation.

Research Applications

5-Chlorocytidine serves as a valuable tool for investigating fundamental biological processes and disease mechanisms. The compound can be used to study the effects of DNA damage and modification on cellular function, providing insights into how these processes contribute to disease development.

In epigenetic research, chlorinated cytidine derivatives offer opportunities to investigate how DNA modifications influence gene expression and cellular phenotypes. The ability of these compounds to mimic methylated cytosines in certain contexts makes them useful for studying the specificity and mechanisms of epigenetic regulation .

The mutagenic properties of chlorinated cytidine derivatives make them valuable for studying mutagenesis and DNA repair processes. By introducing specific types of DNA damage and monitoring the resulting mutations, researchers can gain insights into the mechanisms of mutagenesis and the cellular responses to DNA damage .

Future Research Priorities

Several important research questions remain regarding 5-Chlorocytidine and its derivatives. Future investigations should focus on addressing these knowledge gaps to enhance our understanding of these compounds and their biological significance.

Detailed studies on the mutagenic properties specifically of 5-Chlorocytidine are needed to complement the existing research on related compounds. While studies on 5-chloro-2′-deoxycytidine have provided valuable insights, direct investigation of 5-Chlorocytidine's mutagenic potential would enhance our understanding of how structural differences influence the biological effects of these compounds.

Further research is also needed to elucidate the precise mechanisms through which chlorinated cytidine derivatives exert their effects on cellular function and genomic integrity. This includes investigating how these compounds interact with DNA polymerases, DNA repair machinery, and epigenetic regulatory systems.

Longitudinal studies examining the relationships between inflammation, accumulation of chlorinated cytidine derivatives, and disease development would provide valuable insights into the clinical significance of these compounds. Such studies could help establish whether these molecules serve as merely biomarkers of disease or active contributors to disease progression.

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